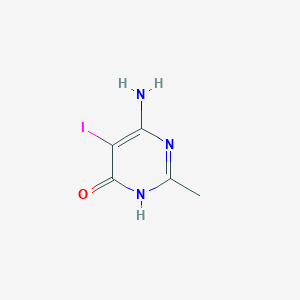
6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of iodine and amino groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one typically involves the iodination of 2-methylpyrimidin-4(3H)-one followed by the introduction of an amino group. One common method involves the use of iodine and an oxidizing agent to introduce the iodine atom at the 5-position of the pyrimidine ring. The amino group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as alkynes, to form substituted pyrimidines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form deiodinated products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Heck and Sonogashira reactions, to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkynes, palladium catalysts, and copper iodide are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like triethylamine are used under inert atmospheres.
Major Products Formed
Substituted Pyrimidines: Formed through substitution reactions.
Oxo Derivatives: Formed through oxidation reactions.
Deiodinated Products: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The iodine and amino groups play a crucial role in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming stable complexes with metal ions or by interfering with substrate binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-2-methylpyrimidin-4(3H)-one: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-Iodo-2-methylpyrimidin-4(3H)-one: Lacks the amino group, affecting its ability to interact with biological targets.
6-Amino-5-bromo-2-methylpyrimidin-4(3H)-one: Contains a bromine atom instead of iodine, leading to variations in chemical reactivity and applications.
Uniqueness
6-Amino-5-iodo-2-methylpyrimidin-4(3H)-one is unique due to the presence of both iodine and amino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C5H6IN3O |
|---|---|
Molekulargewicht |
251.03 g/mol |
IUPAC-Name |
4-amino-5-iodo-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6IN3O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H3,7,8,9,10) |
InChI-Schlüssel |
VSDCPGGDBLUNOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C(=O)N1)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11771464.png)
![Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate](/img/structure/B11771465.png)
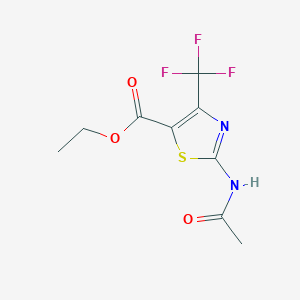

![3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11771484.png)
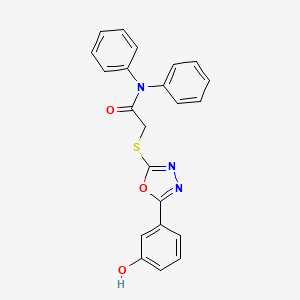
![1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one](/img/structure/B11771494.png)
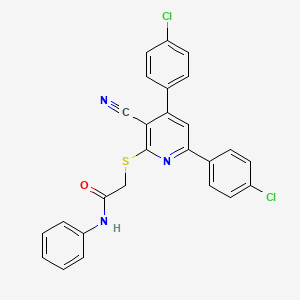
![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)
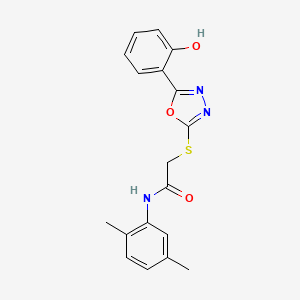
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)
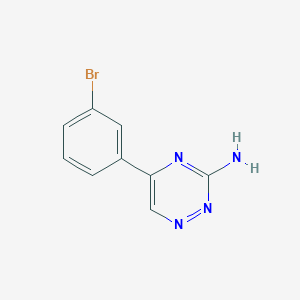
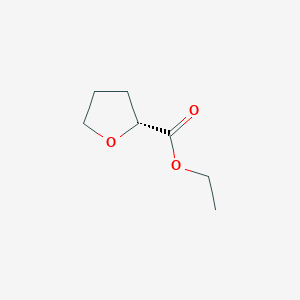
![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
